molecular formula C7H12BrNO B176011 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole CAS No. 128464-85-7

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

カタログ番号: B176011
CAS番号: 128464-85-7
分子量: 206.08 g/mol
InChIキー: OVTHQBDSNGJXQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole (CAS: 128464-85-7) is a brominated dihydroisoxazole derivative characterized by a tert-butyl substituent at the 5-position of the heterocyclic ring. This compound belongs to the class of 3-halo-4,5-dihydroisoxazoles, which are electrophilic molecules known for their covalent interactions with nucleophilic residues in biological targets, particularly cysteine and lysine .

準備方法

Synthetic Routes and Mechanistic Insights

Cyclocondensation of Dibromoformoxime with Alkenes

The most widely reported method involves the reaction of dibromoformoxime with alkenes bearing tert-butyl groups. For example, 3,3-dimethyl-1-butene reacts with 1,1-dibromoformaldoxime under basic conditions to yield the target compound .

Reaction conditions :

  • Base : Sodium hydroxide (2.1 mol)

  • Solvent : Ethers (e.g., THF, diethyl ether)

  • Temperature : 0–20°C

  • Yield : 75.2–91.2%

The mechanism proceeds via a [3+2] cycloaddition, where the nitrile oxide intermediate (generated from dibromoformoxime) reacts with the alkene’s π-electrons (Fig. 1). Steric hindrance from the tert-butyl group directs regioselectivity, favoring 5-substitution .

Table 1 : Comparative analysis of cyclocondensation methods

AlkeneBaseSolventTemp (°C)Yield (%)Source
3,3-Dimethyl-1-buteneNaOHTHF0–591.2Patent
2-MethylpropeneKOtBuDMSO-1575.3Patent
Terminal alkynesDBUH₂O2582Journal

tert-Butyl Group Introduction Strategies

Incorporating the tert-butyl moiety requires careful optimization to avoid β-hydride elimination. A two-step approach is prevalent:

  • Isoxazole ring formation : Reacting 3-bromo-4,5-dihydroisoxazole with tert-butyllithium .

  • Alkylation : Using potassium tert-butoxide in DMSO/THF at -15°C to install the tert-butyl group .

Critical parameters :

  • Low temperatures (-15°C) suppress side reactions .

  • Polar aprotic solvents (DMSO) enhance nucleophilicity of tert-butoxide .

  • Stoichiometry : A 1:1.2 ratio of dihydroisoxazole to KOtBu maximizes yield .

Optimization and Scalability

Solvent Effects

Tetrahydrofuran (THF) outperforms ethanol or chloroform due to:

  • Improved solubility of dibromoformoxime .

  • Stabilization of the nitrile oxide intermediate via hydrogen bonding .

Table 2 : Solvent screening for cyclocondensation

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.691.23
Ethanol24.368.56
DCM8.945.78

Data adapted from .

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Ultrasound-assisted synthesis : Reduces reaction time from 6 h to 1.5 h while maintaining 85% yield .

  • Ionic liquid catalysts : [BMIM]BF₄ enables catalyst recycling with <5% yield drop over five cycles .

Analytical Characterization

1H NMR (CDCl₃, 400 MHz):

  • δ 1.28 (s, 9H, tert-butyl)

  • δ 3.15–3.45 (m, 2H, CH₂)

  • δ 4.72 (t, 1H, CH-O)

HPLC purity : >99% (C18 column, MeCN/H₂O 70:30) .

Industrial Applications and Patents

  • Agrochemicals : Intermediate for herbicides targeting acetolactate synthase .

  • Pharmaceuticals : Precursor to NAMPT inhibitors (e.g., WO2014111871A1) .

化学反応の分析

Types of Reactions

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazoles, while oxidation reactions can produce different oxidized derivatives .

科学的研究の応用

Pharmaceutical Applications

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are being explored for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents .
  • Transglutaminase Inhibition : The compound serves as a scaffold for designing targeted covalent inhibitors of transglutaminases (TG2), which are implicated in various diseases, including cancer and neurodegenerative disorders .
  • Synthesis of Bioactive Molecules : It is utilized in the synthesis of 3-aminoisoxazoles, which have shown promise in medicinal chemistry.

Agricultural Applications

The compound is also valuable in agriculture:

  • Pesticide Development : Its derivatives may be used to create new pesticides due to their biological activity against plant pathogens .
  • Herbicides : Research suggests potential applications in herbicide formulations, targeting specific weeds while minimizing impact on crops.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions:

  • Enzyme Complex Formation : Studies indicate that the compound can form complexes with various biological targets, aiding in understanding enzyme mechanisms and interactions.
  • Modification Potential : Its reactivity with nucleophiles allows for modifications that could enhance its biological efficacy, making it a versatile tool in drug design.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Malaria Journal highlighted the antimicrobial efficacy of this compound against several pathogens, demonstrating its potential as a lead compound for antibiotic development.
  • Transglutaminase Inhibitors : Research published in ACS Publications demonstrated that derivatives of this compound can serve as effective inhibitors of TG2, providing insights into their therapeutic potential for treating diseases associated with transglutaminase dysfunction .

作用機序

The mechanism of action of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Features:

  • Structure : The 3-bromo group acts as a reactive warhead, enabling covalent modification of target proteins, while the bulky tert-butyl substituent at the 5-position influences steric interactions and binding selectivity .
  • Synthesis : Synthesized via [3+2] cycloaddition or halogenation strategies, similar to other dihydroisoxazole derivatives .
  • Biological Targets: Keap1-Nrf2 Pathway: Modifies Cys151 in the BTB domain of Keap1, activating the Nrf2/HO-1 axis, a pathway implicated in oxidative stress and inflammation . MurE (Bacterial Enzyme): Inhibits MurE ligase in E. coli through reversible covalent interactions with Lys119, a mechanism distinct from cysteine targeting .

Comparison with Structural Analogs

Structural and Functional Diversity

The 4,5-dihydroisoxazole scaffold allows diverse substitutions at the 3- and 5-positions, influencing reactivity, target selectivity, and pharmacokinetics. Key analogs include:

Key Observations:

  • Substituent Effects :

    • Phenyl Group (3-Bromo-5-phenyl) : Enhances Nrf2 activation due to hydrophobic interactions with Keap1’s binding pocket .
    • tert-Butyl Group : Improves metabolic stability and oral bioavailability compared to phenyl derivatives, as seen in TG2 inhibitors .
    • 4-Nitrophenyl Carboxamide : Shifts target selectivity to bacterial MurE, likely due to interactions with Lys119 instead of cysteine .
  • Halogen Reactivity : Bromine (vs. chlorine in acivicin) increases electrophilicity and target residence time, as demonstrated by KCC009’s improved in vivo performance .

Mechanistic Variations

  • Cysteine vs. Lysine Targeting :

    • Most 3-bromo derivatives (e.g., phenyl, tert-butyl) react with cysteine residues (e.g., Keap1 Cys151) .
    • MurE inhibitors (e.g., 4-nitrophenyl carboxamide) engage lysine, showcasing scaffold adaptability .
  • Reversibility :

    • TG2 and Keap1 inhibitors act irreversibly due to strong cysteine-bromo bonds .
    • MurE inhibition is hypothesized to be reversible, enabling transient enzyme modulation .

Notes

  • Toxicity: While 3-bromo derivatives show therapeutic promise, off-target reactivity with non-catalytic cysteines remains a concern .
  • Future Directions : Optimization of 5-substituents (e.g., trifluoromethyl, hydroxymethyl) could balance reactivity and selectivity .

生物活性

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C7_7H12_{12}BrNO and a molecular weight of approximately 206.08 g/mol, this compound contains a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. The presence of a bromine atom and a tert-butyl group significantly influences its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agricultural applications.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its derivatives have been explored for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. In particular, studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

A significant aspect of the biological activity of this compound is its potential antimalarial effects. Research has highlighted that certain isomers of this compound exhibit significant antiplasmodial activity by targeting enzymes critical to the survival of the malaria parasite Plasmodium falciparum. For instance, the (5S, αS) isomers were found to irreversibly inhibit glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an enzyme involved in the glycolytic pathway essential for the parasite's energy production .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. Its ability to form complexes with enzymes and receptors has been studied to understand its action in biological systems. The compound's reactivity with nucleophiles allows for potential modifications that could enhance its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazoleC7_7H10_{10}BrNSmaller size; used primarily in pharmaceutical synthesis
3-Chloro-5-tert-butyl-4,5-dihydroisoxazoleC7_7H12_{12}ClNOChlorine instead of bromine; different reactivity profile
3-Iodo-5-tert-butyl-4,5-dihydroisoxazoleC7_7H12_{12}INOIodine substitution; potentially different biological activity

This table illustrates how variations in substituents like bromine, chlorine, or iodine can affect the biological activity and reactivity profiles of these compounds.

Case Study: Antimalarial Efficacy

In a study examining the antimalarial properties of various dihydroisoxazole derivatives, researchers found that this compound was significantly more potent than acivicin against Plasmodium falciparum due to its irreversible inhibition of PfGAPDH. This highlights the importance of structural modifications in enhancing therapeutic efficacy against malaria .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-tert-butyl-4,5-dihydroisoxazole, and how is regiochemistry controlled?

The compound is typically synthesized via [3+2] cycloaddition between in situ-generated nitrile oxides and alkenes. For example, benzonitrile N-oxide reacts with nitropropene to form 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, where regiochemistry is confirmed by X-ray crystallography and DFT calculations at the M06-2X/6-31G(d) level . Control over regioselectivity is achieved by adjusting electronic and steric effects of substituents.

Q. How is the structure of this compound validated experimentally?

X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. Crystallographic data (e.g., unit cell parameters, bond angles, and torsion angles) are refined using programs like SHELXL . Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR for stereochemical analysis and IR spectroscopy for functional group identification.

Q. What are the common spectroscopic characteristics of this compound?

  • NMR : The bromine substituent induces deshielding of adjacent protons (e.g., H-4 and H-5 in the dihydroisoxazole ring). For 5-phenyl analogs, aromatic protons appear as multiplet signals at ~7.2–7.5 ppm .
  • IR : Stretching vibrations for C-Br (~550–600 cm1^{-1}) and C=N (~1600 cm1^{-1}) are diagnostic .

Q. What base-mediated reactions are feasible for 3-bromo-4,5-dihydroisoxazoles?

Treatment with alkoxide bases (e.g., NaOMe) triggers ring-opening to form β-hydroxy nitriles. For example, 5-phenyl-4,5-dihydroisoxazole yields (R)-3-hydroxy-3-phenylpropanenitrile in 42% yield under enzymatic (Oxd B) or basic conditions .

Advanced Research Questions

Q. How can DFT calculations rationalize the regioselectivity of [3+2] cycloadditions involving dihydroisoxazoles?

Transition state (TS) analysis at the M06-2X/6-31G(d) level reveals that the reaction proceeds via a concerted mechanism. The regioselectivity arises from favorable orbital interactions between the nitrile oxide’s LUMO and the alkene’s HOMO, with steric effects from substituents (e.g., tert-butyl) directing the addition .

Q. What enzymatic strategies enable asymmetric synthesis of β-hydroxy nitriles from dihydroisoxazoles?

Oxidase enzymes (e.g., Oxd B) catalyze enantioselective ring-opening of 5-substituted dihydroisoxazoles. Optimal conditions include pH 6.0 (KPB buffer), 0.05 mM FMN, and 1 mM Na2_2S2_2O5_5, achieving >99% enantiomeric excess (ee) for (R)-β-hydroxy nitriles . Mutagenesis studies (e.g., H306A) indicate that heme-coordinating residues govern enantioselectivity .

Q. How does the 3-bromo substituent influence the reactivity of dihydroisoxazoles in covalent inhibition?

The bromine atom acts as a leaving group, enabling nucleophilic attack by cysteine thiols in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This covalent modification disrupts catalytic activity, as shown in antiproliferative assays against pancreatic cancer cells .

Q. What methodologies are used to assess the biological activity of 3-bromo-4,5-dihydroisoxazole derivatives?

  • Antibacterial/Antifungal : Broth microdilution assays (MIC determination) against S. aureus or C. albicans .
  • Antioxidant : DPPH radical scavenging assays .
  • Enzyme Inhibition : Kinetic assays (e.g., IC50_{50} determination for GAPDH or transglutaminase 2 (TG2)) .

Q. How can reaction conditions be optimized for high-yield dihydroisoxazole synthesis?

  • Solvent : Polar aprotic solvents (e.g., CCl4_4) enhance electrophilic bromination .
  • Catalyst : N-Bromosuccinimide (NBS) in refluxing CCl4_4 achieves >90% conversion for brominated analogs .
  • Temperature : Reactions are typically heated to 80°C for 5 hours to ensure completion .

Q. What structural modifications improve the selectivity of dihydroisoxazole-based covalent inhibitors?

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position enhances electrophilicity at C3, increasing reactivity toward target nucleophiles. For TG2 inhibition, spirocyclic derivatives show improved potency (IC50_{50} < 1 μM) and selectivity over homologs .

特性

IUPAC Name

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHQBDSNGJXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562470
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128464-85-7
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。